N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide
Description
The compound N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-4-yl group at position 3 and a phenyl-naphthalene sulfonamide moiety at position 4. This structure combines a heterocyclic scaffold with aromatic and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or protein-protein interactions.
Properties
IUPAC Name |
N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N6O2S/c33-35(34,23-10-7-18-3-1-2-4-21(18)17-23)31-22-8-5-19(6-9-22)24-11-12-25-28-29-26(32(25)30-24)20-13-15-27-16-14-20/h1-17,31H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIBHKIPPSOYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=NC=C6)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide is a complex organic compound that exhibits significant biological activity. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.
Synthesis of the Compound
The synthesis of N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide typically involves multi-step reactions that include the preparation of the pyridazine and triazole rings followed by sulfonamide formation. The reaction conditions often include:
- Reagents : Appropriate aromatic aldehydes, hydrazines, and sulfonic acids.
- Conditions : Refluxing in solvents such as ethanol or dimethylformamide (DMF).
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of triazolo[4,3-b]pyridazine have been shown to possess strong antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4g | MCF-7 | 0.163 ± 0.01 | Induces apoptosis via caspase activation |
| 22i | A549 | 0.83 ± 0.07 | Inhibits c-Met kinase activity |
| 22i | MCF-7 | 0.15 ± 0.08 | Induces cell cycle arrest |
These findings suggest that N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide could act similarly due to its structural components.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Targeting specific kinases such as c-Met and Pim-1 which are crucial in cancer cell proliferation and survival.
- Apoptosis Induction : Activation of apoptotic pathways through caspase enzymes leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
Case Studies
A notable study involved the evaluation of a related compound's effects on MCF-7 breast cancer cells. It was found that:
- The compound caused significant cell cycle arrest in the S phase.
- Apoptotic markers were significantly elevated compared to controls.
This study underscores the potential role of similar compounds in cancer therapeutics.
Pharmacokinetics and Drug-Likeness
In addition to biological activity, pharmacokinetic properties are essential for assessing the drug-likeness of N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide:
| Property | Value |
|---|---|
| Solubility | High |
| Lipophilicity | Moderate |
| Bioavailability | Favorable |
These properties suggest that the compound may be suitable for further development as a therapeutic agent.
Comparison with Similar Compounds
Structural Features and Functional Groups
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- The target compound’s naphthalene sulfonamide group distinguishes it from acetamide (Lin28-1632) or benzoate (Compound 13) derivatives. Sulfonamides are known for enhanced hydrogen-bonding capacity and solubility, which may improve target engagement .
Hypothesized Advantages of the Target Compound :
- The naphthalene sulfonamide moiety may confer stronger binding to hydrophobic pockets in target proteins compared to smaller substituents (e.g., methyl or ethoxyphenyl groups).
- The pyridin-4-yl group could improve selectivity for pyridine-binding domains in kinases or epigenetic regulators .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
